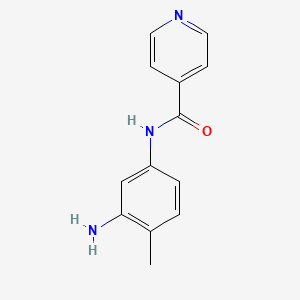

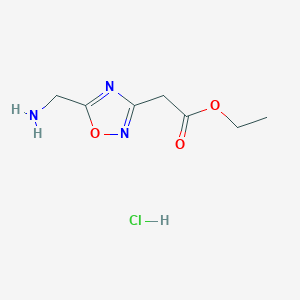

N-(3-aminopropyl)-4-methylbenzamide

Overview

Description

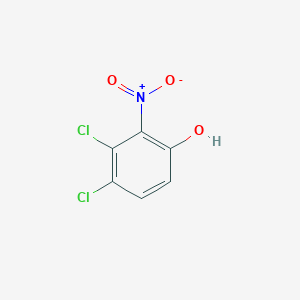

Compounds with an “N-(3-aminopropyl)” group are often used in the synthesis of various polymers and other complex organic molecules . The “4-methylbenzamide” part suggests that this compound has a benzene ring, which is a common feature in many organic compounds.

Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring attached to an amide group, with a three-carbon chain leading to an amine group .Chemical Reactions Analysis

Again, while specific reactions involving “N-(3-aminopropyl)-4-methylbenzamide” are not available, compounds with similar functional groups can participate in a variety of reactions. For example, the amine group can act as a nucleophile in substitution reactions, and the amide group can be hydrolyzed under acidic or basic conditions .Scientific Research Applications

Cancer Treatment Research

N-(3-aminopropyl)-4-methylbenzamide, under the derivative name AZD4877, has been identified as a potential anticancer agent. This compound is a kinesin spindle protein (KSP) inhibitor, exhibiting significant biochemical potency. It arrests cells in mitosis, leading to the formation of a monopolar spindle phenotype characteristic of KSP inhibition, and ultimately induces cellular death. Additionally, it has shown a favorable pharmacokinetic profile and noteworthy in vivo efficacy, supporting its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

DNA Repair Mechanism Studies

Studies involving 3-Aminobenzamide, a related compound, have explored its role in DNA repair mechanisms. It was used to demonstrate a regulatory role for poly(ADP-ribose) during the late stage of DNA repair. However, the results were complex, with varying outcomes at different concentrations, leading to inconclusive evidence for a specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver et al., 1985).

Cellular Effects and DNA Damage Repair

Research on 3-Aminobenzamide also showed its potential in altering the toxic and transforming effects of certain chemicals on cells. This compound enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, underlining the importance of poly ADP-ribosyl synthetase in the repair of DNA damage and chemical induction of transformation in vitro (Lubet et al., 1984).

Development of Novel Compounds for Therapeutic Applications

In the context of developing new therapeutic agents, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been characterized. This compound is significant for its possession of an N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions, a crucial aspect in drug development (Al Mamari & Al Lawati, 2019).

Metabolic Conversion and Stability Analysis

The stability and metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds have been studied. These findings are relevant for understanding the stability of metabolically-generated N-(hydroxymethyl) compounds and their potential applications in medicinal chemistry (Ross et al., 1983).

Mechanism of Action

properties

IUPAC Name |

N-(3-aminopropyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMWQWWHOPJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-4-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)

![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)

![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)